molecular formula C6H11N3O4S B1380905 1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol CAS No. 1822462-51-0

1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol

Cat. No.: B1380905
CAS No.: 1822462-51-0
M. Wt: 221.24 g/mol
InChI Key: BMXOGRUKYCYBGX-UHFFFAOYSA-N
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Description

1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol (CAS 1822462-51-0) is a high-purity synthetic compound with a molecular formula of C6H11N3O4S and a molecular weight of 221.24 g/mol. This chemical features a unique hybrid structure that conjugates a 5-amino-1,3,4-thiadiazole ring, a privileged scaffold in medicinal chemistry, with a polyol (butane-1,2,3,4-tetrol) chain. This specific molecular architecture is of significant interest in modern drug discovery, particularly in the synthesis of novel hybrid molecules designed for polypharmacology. The 5-amino-1,3,4-thiadiazole moiety is a key pharmacophore known for its broad bioactive properties. Recent scientific investigations into structurally related 5-amino-1,3,4-thiadiazole-isatin hybrids have demonstrated their potential to induce significant cellular morphological changes and exhibit high biological profiling similarity with known antifungal agents and chemokine receptor inhibitors, suggesting a multifaceted mechanism of action. Such compounds have shown promising antiproliferative activities in vitro against human cancer cell lines, including breast cancer (MDA-MB-231) and colorectal carcinoma (HCT116). The free amino group on the thiadiazole ring enhances the molecule's potential for target interaction, serving as a handle for further derivatization and improving hydrogen bonding capacity, which can influence solubility and overall pharmacokinetic properties. This product is provided as a solid and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on batch-specific purity and characterization data.

Properties

IUPAC Name

1-(5-amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O4S/c7-6-9-8-5(14-6)4(13)3(12)2(11)1-10/h2-4,10-13H,1H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXOGRUKYCYBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C1=NN=C(S1)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide with Polyhydroxylated Carbonyl Compounds

  • Starting Materials: Thiosemicarbazide and polyhydroxylated aldehydes or ketones (e.g., glyceraldehyde derivatives or similar polyols with aldehyde function).
  • Solvent: Water is often employed as a green solvent, enhancing environmental compatibility.
  • Reagents: Phosphorus oxychloride (POCl3) is added dropwise to the mixture to promote dehydrative cyclization.
  • Reaction Conditions: The addition of POCl3 causes a spontaneous rise in temperature; the mixture is shaken for about 15 minutes and then cooled.
  • Product Isolation: A white crystalline product precipitates, which is filtered, washed with water, dried, and recrystallized from water to yield the pure thiadiazole derivative.

This method is efficient and versatile, allowing the synthesis of various 1,3,4-thiadiazole derivatives with different polyhydroxylated side chains, including the target compound this compound.

Reaction Scheme Summary

Step Reagents and Conditions Outcome
1 Thiosemicarbazide + polyhydroxylated aldehyde/ketone in water Formation of intermediate mixture
2 Dropwise addition of POCl3, spontaneous heating, stirring 15 min Cyclization to 1,3,4-thiadiazole ring
3 Cooling, filtration, washing, recrystallization Isolation of pure this compound

Analytical Characterization Supporting Preparation

The synthesized compound is characterized by spectroscopic methods confirming the structure and purity:

  • Infrared Spectroscopy (IR): Characteristic absorption bands include NH2 stretching (~3240 cm⁻¹), OH and hydrogen bonding (~2917 cm⁻¹), C=N stretching (~1498 cm⁻¹), and C–S bonds (~1357 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows signals for hydroxyl protons (singlets around 5.9 and 5.3 ppm), methine and methylene protons (multiplets between 4.4 and 3.8 ppm), and amino protons (~2.58 ppm).
    • ^13C NMR reveals resonances consistent with the thiadiazole ring carbons and the polyhydroxylated butane carbons (e.g., 157.84, 155.29, 105.48 ppm, etc.).

These data confirm successful ring formation and attachment of the polyhydroxylated side chain.

Alternative Synthetic Routes and Considerations

While the above method is the most commonly reported for 1,3,4-thiadiazole derivatives with polyhydroxylated chains, other methods exist for related thiadiazole compounds, particularly 5-amino-1,2,4-thiadiazole derivatives, involving cyclization reactions of amidoximes or amidines with thiocyanate sources. However, these methods often involve more complex steps or hazardous reagents and are less suitable for the target compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Conditions Yield/Purity Notes
Dehydrative cyclization of thiosemicarbazide with polyhydroxylated aldehydes/ketones Thiosemicarbazide + polyhydroxylated aldehyde/ketone Phosphorus oxychloride (POCl3) Water (green solvent) Spontaneous heating, 15 min stirring High purity crystalline product; environmentally friendly
Cyclization of O-arylsulfonyl amidoximes with MSCN (for 1,2,4-thiadiazoles) Amidoximes + MSCN + acyl halides MSCN, acyl halides Various solvents Multi-step, hazardous reagents Not preferred for 1,3,4-thiadiazole derivatives

Research Findings and Practical Notes

  • The use of water as a solvent and POCl3 as a dehydrating agent represents a green and efficient approach.
  • The reaction proceeds rapidly with spontaneous heating, indicating exothermic cyclization.
  • The method allows for structural diversity by varying the polyhydroxylated aldehyde or ketone.
  • The synthesized compounds exhibit good stability and can be purified by simple recrystallization.
  • Spectroscopic data confirm the integrity of the thiadiazole ring and the polyol side chain.
  • This synthetic route is scalable and suitable for further biological activity studies due to its simplicity and environmental compatibility.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Corresponding oxo derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol has been investigated for its potential as:

  • Antimicrobial Agent : The compound exhibits activity against various pathogens. Its mechanism involves the inhibition of the urease enzyme, which is critical in the metabolism of urea to ammonia. This is particularly relevant in treating infections caused by Helicobacter pylori .
  • Anticancer Research : Recent studies have synthesized derivatives of this compound as allosteric inhibitors for kidney-type glutaminase (GLS), showing promising results in inhibiting cancer cell proliferation . For instance, a derivative demonstrated an IC50 value of 70 nM against human breast cancer lines.

Biological Studies

The compound is extensively utilized in biological research due to its enzyme inhibition properties:

  • Enzyme Inhibition Studies : It is primarily studied for its role in inhibiting urease activity. This inhibition can lead to reduced ammonia production and has implications for managing conditions related to urease-producing bacteria .

Case Study: Urease Inhibition

A study demonstrated that this compound effectively inhibited urease activity in vitro. This inhibition was linked to decreased ammonia levels in cultures infected with H. pylori, suggesting therapeutic potential against related gastrointestinal disorders .

Industrial Applications

In addition to its medicinal properties, this compound has industrial applications:

  • Chemical Synthesis : It serves as an important building block in the synthesis of other bioactive compounds due to its reactive functional groups. The compound can undergo various chemical reactions such as oxidation and reduction under controlled conditions .

Mechanism of Action

The mechanism of action of 1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Findings :

  • The target compound lacks the thioether and ketone moieties present in Compounds 3b and 3c, which may reduce its electrophilicity and alter its reactivity.
  • Higher melting points in Compounds 3b and 3c suggest stronger intermolecular interactions (e.g., hydrogen bonding via ketone groups) compared to the tetrol-based target compound.

Comparison with Quinoxaline-Based Tetrols

describes 1-(quinoxalin-2-yl)butane-1,2,3,4-tetrol (CAS: 80840-09-1), a structural analog with a quinoxaline ring instead of thiadiazole:

Property Target Compound Quinoxaline Analog
Molecular Formula C₆H₁₁N₃O₄S C₁₂H₁₄N₂O₄
Molecular Weight ~245.2 g/mol 250.25 g/mol
Aromatic System 1,3,4-Thiadiazole (5-membered) Quinoxaline (6-membered bicyclic)
Applications Not reported Potential use in coordination chemistry due to N,O-donor sites

Key Findings :

  • The target compound’s sulfur atom could confer distinct electronic properties, such as altered redox behavior or metal-binding affinity.

Comparison with Polyhydroxy/Carboxylic Analogs

references meso-butane-1,2,3,4-tetracarboxylic acid , a structurally related polycarboxylic acid:

Property Target Compound Meso-butane-tetracarboxylic Acid
Functional Groups Tetrol, thiadiazole Four carboxylic acids
Density Not reported 0.954 g/cm³
Boiling Point Not reported 199.7°C at 760 mmHg

Key Findings :

  • The tetracarboxylic acid’s high acidity (due to four -COOH groups) contrasts with the target compound’s neutral hydroxyl groups, suggesting divergent applications (e.g., catalysis vs. biomolecular interactions).

Biological Activity

1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol is a heterocyclic compound notable for its biological activity, particularly in the realms of antimicrobial and anticancer research. Its structure features a thiadiazole ring and a butane tetrol moiety, which together confer unique biochemical properties. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₁₁N₃O₄S
  • CAS Number : 1822462-51-0
  • Molecular Weight : 221.23 g/mol

The primary biological activity of this compound is attributed to its inhibition of the urease enzyme. This enzyme is crucial in the urea cycle and is notably involved in the metabolism of urea to ammonia. The inhibition of urease can lead to reduced ammonia production, which has implications for conditions such as infections caused by Helicobacter pylori .

Biochemical Pathways

The compound's interaction with urease disrupts normal metabolic pathways:

  • Urea Cycle : Inhibition leads to decreased ammonia levels.
  • Potential Antimicrobial Action : By inhibiting urease in H. pylori, it may reduce bacterial survival in acidic environments.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance:

  • Compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .
CompoundActivity (MIC)Target
2-Amino-1,3,4-thiadiazole32.6 µg/mLAntibacterial
5-Amino derivativesVariesAntifungal

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent:

  • A series of allosteric glutaminase inhibitors based on similar thiadiazole scaffolds demonstrated potent antiproliferative effects on human breast cancer cell lines .

Study on Allosteric Inhibition

A notable study synthesized a series of compounds using 1-(5-amino-1,3,4-thiadiazol-2-yl)butane as a scaffold for allosteric glutaminase inhibitors. One compound exhibited an IC50 value of 70 nM against glutaminase while showing significant antiproliferative effects on cancer cells .

Synthesis and Derivation

The synthesis involves multiple steps:

  • Formation of Thiadiazole Ring : Reacting hydrazinecarbothioamide with carbon disulfide.
  • Introduction of Amino Group : Via reaction with an appropriate amine.
  • Formation of Butane Tetrol : Through protection and deprotection strategies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol and its derivatives?

  • Methodological Answer : Synthesis optimization involves selecting reaction conditions (solvent, temperature, catalysts) and purification techniques. For example, Lawesson’s reagent in toluene at reflux (7–12 hours) effectively constructs the thiadiazole core, as demonstrated in the synthesis of similar compounds . Chromatographic purification (e.g., chloroform/ethyl acetate mixtures) ensures product purity, with yields ranging from 42–60% depending on substituents . Reaction monitoring via TLC or HPLC is critical to identify optimal stopping points .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of spectral and chromatographic methods is essential:

  • NMR spectroscopy (¹H, ¹³C) confirms molecular connectivity and stereochemistry. For instance, ¹H NMR in DMSO-d₆ resolves proton environments in thiadiazole derivatives (e.g., δ 7.53–8.11 ppm for aromatic protons) .
  • Elemental analysis validates stoichiometry (C, H, N, S), with discrepancies >0.3% indicating impurities .
  • HPLC (reverse-phase C18 columns) assesses purity, with retention times calibrated against standards .

Q. What are the common chemical reactions involving the thiadiazole ring in this compound?

  • Methodological Answer : The thiadiazole core undergoes nucleophilic substitution and coupling reactions. For example:

  • Thioether formation : Reacting the thiadiazole’s sulfhydryl group with alkyl halides or triazole derivatives generates hybrid structures (e.g., 4-phenyl-1,2,4-triazole-thiadiazole hybrids) .
  • Salt formation : Carboxylic acid derivatives (e.g., ethanoic acid salts) are synthesized via neutralization with bases like NaOH, enhancing solubility for biological assays .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of derivatives of this compound?

  • Methodological Answer : Molecular docking involves:

  • Target selection : Prioritize enzymes (e.g., bacterial dihydrofolate reductase) with available crystal structures (PDB IDs).
  • Software : Use AutoDock Vina or Schrödinger Suite for ligand-protein docking. Adjust parameters (grid size, scoring functions) to match the binding pocket .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values. Derivatives with triazole-thiadiazole hybrids show enhanced antibacterial affinity in silico .

Q. How to resolve discrepancies between spectral data and elemental analysis results?

  • Methodological Answer : Contradictions often arise from residual solvents or incomplete reactions. Steps include:

  • Re-purification : Re-crystallize or chromatograph the compound to remove impurities.
  • Alternative techniques : Use mass spectrometry (HRMS) to confirm molecular weight if elemental analysis deviates.
  • Reaction re-evaluation : Re-examine stoichiometry (e.g., Lawesson’s reagent ratios) and reaction time, as incomplete cyclization may yield byproducts .

Q. What strategies are effective for synthesizing novel derivatives with enhanced physicochemical properties?

  • Methodological Answer : Derivative design focuses on:

  • Functional group modulation : Introduce polar groups (e.g., hydroxyls in the butane-tetrol chain) to improve water solubility.
  • Heterocyclic hybridization : Combine thiadiazole with triazole or tetrazole rings to enhance thermal stability and bioactivity. For example, 1,2,4-triazole-thiadiazole hybrids exhibit improved antimicrobial potency .
  • Salt formation : Convert carboxylic acid groups to sodium or potassium salts for better pharmacokinetic profiles .

Q. What are the key considerations for ensuring the stability of this compound during storage and handling?

  • Methodological Answer : Stability depends on:

  • Storage conditions : Store at -20°C under inert atmosphere (N₂ or Ar) to prevent oxidation of the thiadiazole ring.
  • Light sensitivity : Use amber vials to avoid photodegradation, as observed in analogs with nitro substituents .
  • Hygroscopicity : Desiccate tetrol-containing derivatives to prevent hydrolysis, confirmed by FTIR monitoring of O-H stretches .

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